Urea, 1-(1-cyclohexyl-3-pyrrolidinyl)-3-isopropyl-
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Overview
Description
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidinyl group, and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea typically involves the reaction of 1-cyclohexyl-3-pyrrolidinylamine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions vary depending on the desired substitution.
Major Products Formed
Scientific Research Applications
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclohexyl-3-pyrrolidinyl)-2-fluorobenzamide
- N-(1-cyclohexyl-3-pyrrolidinyl)-N-methyl-1-naphthamide
- 4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N-methylbenzamide
Uniqueness
N-(1-cyclohexyl-3-pyrrolidinyl)-N’-isopropylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
19985-20-7 |
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Molecular Formula |
C14H27N3O |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
1-(1-cyclohexylpyrrolidin-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C14H27N3O/c1-11(2)15-14(18)16-12-8-9-17(10-12)13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H2,15,16,18) |
InChI Key |
WBNZGIQYZGXCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(C1)C2CCCCC2 |
Origin of Product |
United States |
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